4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , and anticancer activities. Therefore, it is plausible that this compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Given the broad range of activities exhibited by benzoxazole derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in cell proliferation, apoptosis, and microbial growth .
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, such as this one, have been reported to exhibit good permeability, solubility, and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
They can act as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant, cytotoxic agents, anticonvulsant, and analgesic agents .
Cellular Effects
Benzoxazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Metabolic Pathways
Benzoxazoles are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable brominated carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Comparison with Similar Compounds
2-Methylbenzoxazole: Lacks the bromine and carboxylic acid groups, resulting in different chemical properties and reactivity.
4-Bromo-1,3-benzoxazole: Similar structure but without the methyl and carboxylic acid groups, affecting its applications and reactivity.
2-Methyl-1,3-benzoxazole-6-carboxylic acid:
Uniqueness: 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFAVMWQQDIEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.